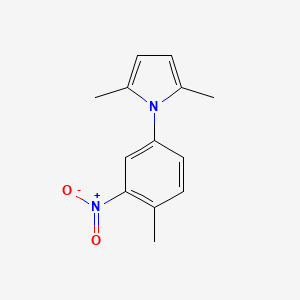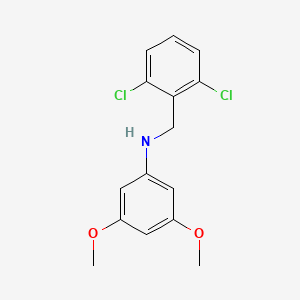![molecular formula C18H20N2OS B5834693 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as D745, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a role in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. D745 has been shown to have potential therapeutic applications in cancer and other diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
作用机制
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are regulated by CK2, including the PI3K/Akt and MAPK pathways. This compound has also been shown to induce apoptosis in cancer cells through a mechanism that involves the inhibition of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the replication of certain viruses.
实验室实验的优点和局限性
One advantage of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and relatively high cost can be limiting factors for some experiments. In addition, the potential toxicity of this compound can be a concern, particularly in in vivo studies.
未来方向
There are a number of potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases other than cancer, such as neurodegenerative diseases and viral infections. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-cancer and other effects of this compound, which could lead to the development of new therapeutic strategies.
合成方法
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide can be synthesized via a multi-step process involving the reaction of 3,5-dimethylaniline with carbon disulfide, followed by reaction with 3,4-dimethylbenzoyl chloride and subsequent purification. The yield of the final product is typically around 30%.
科学研究应用
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases and viral infections.
属性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-11-7-12(2)9-16(8-11)19-18(22)20-17(21)15-6-5-13(3)14(4)10-15/h5-10H,1-4H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUWPSHVJSFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)






![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
